molecular formula C14H12N4OS B12921480 2-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-benzylidene-3,5-dihydro-4H-imidazol-4-one CAS No. 76834-40-7

2-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-benzylidene-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12921480
CAS No.: 76834-40-7
M. Wt: 284.34 g/mol
InChI Key: KAQPSBXFBUCYNO-WQLSENKSSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (5Z)-5-benzylidene-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazol-4-one . This nomenclature reflects the compound’s core structure and substituents:

  • Imidazol-4-one backbone : A five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 4.
  • 2-methyl substitution : A methyl group (-CH₃) attached to position 2 of the imidazolone ring.
  • 3-(5-methyl-1,3,4-thiadiazol-2-yl) substitution : A 1,3,4-thiadiazole ring substituted with a methyl group at position 5, linked to the imidazolone core via position 3.
  • 5-benzylidene substitution : A benzylidene group (-CH=C6H5) at position 5, with a Z configuration indicating the spatial arrangement of the double bond.

The structural formula (Figure 1) illustrates these components:

Table 1: Structural Formula Breakdown

Component Position Description
Imidazol-4-one core - Heterocycle with N atoms at 1 and 3
Methyl group 2 -CH₃ substituent
5-methyl-1,3,4-thiadiazole 3 Five-membered ring with S and N atoms
Benzylidene group 5 -CH=C6H5 with Z stereochemistry

The Z configuration arises from the relative positions of the benzylidene group and the adjacent carbonyl group on the imidazolone ring.

Properties

CAS No.

76834-40-7

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazol-4-one

InChI

InChI=1S/C14H12N4OS/c1-9-15-12(8-11-6-4-3-5-7-11)13(19)18(9)14-17-16-10(2)20-14/h3-8H,1-2H3/b12-8-

InChI Key

KAQPSBXFBUCYNO-WQLSENKSSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=NN=C(S3)C

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=NN=C(S3)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • The 1,3,4-thiadiazole ring is commonly prepared by cyclization of thiosemicarbazide with appropriate carboxylic acid derivatives or Schiff bases.
  • For example, a Schiff base formed from 4-aminobenzoic acid and phenol derivatives can be reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) as a cyclizing agent.
  • The reaction is typically carried out under reflux for several hours (e.g., 3 hours), followed by hydrolysis and recrystallization to isolate the thiadiazole derivative.

Reaction Scheme

Step Reagents & Conditions Product Description
1 4-Aminobenzoic acid + phenol + NaNO2 (diazotization) Azo derivative intermediate
2 Azo derivative + thiosemicarbazide + POCl3 (reflux 3h) 1,3,4-Thiadiazole derivative with amino group
3 Hydrolysis and recrystallization Pure 1,3,4-thiadiazole compound

Formation of the Imidazolone Core

Cyclization to Imidazolone

  • The imidazolone ring is formed by cyclization of appropriate amino acid derivatives or Schiff bases with carbonyl compounds.
  • In the case of 2-methyl substitution, methyl-substituted precursors are used.
  • The reaction often involves refluxing the intermediate with aldehydes or ketones in ethanol or other suitable solvents for 2–3 hours.
  • The cyclization is facilitated by acidic or basic catalysts depending on the substrate.

Benzylidene Substitution

  • The benzylidene group at the 5-position of the imidazolone ring is introduced by condensation of the imidazolone intermediate with benzaldehyde or substituted benzaldehydes.
  • This condensation is typically performed in ethanol under reflux conditions for 2–3 hours.
  • The product crystallizes upon cooling and can be purified by recrystallization from ethanol.

Representative Preparation Procedure

Step Procedure Details
1 Dissolve 4-aminobenzoic acid in concentrated HCl and water, cool to 0°C, add sodium nitrite dropwise to form diazonium salt.
2 Add phenol solution in NaOH to diazonium salt to form azo compound, isolate by filtration and recrystallize.
3 React azo compound with thiosemicarbazide in POCl3 under reflux for 3 hours to form thiadiazole derivative.
4 Hydrolyze reaction mixture with water, reflux for 4 hours, cool and isolate thiadiazole product.
5 Condense thiadiazole derivative with benzaldehyde in ethanol under reflux for 2–3 hours to form benzylidene-imidazolone.
6 Cool, filter, and recrystallize the final product from ethanol to obtain pure 2-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-benzylidene-3,5-dihydro-4H-imidazol-4-one.

Analytical Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy : Characteristic absorption bands for Ar-H (~3050 cm⁻¹), N-H (~3300 cm⁻¹), C=O (~1600 cm⁻¹), and C=N (~1580 cm⁻¹) confirm the presence of imidazolone and thiadiazole rings.
  • Nuclear Magnetic Resonance (NMR) :
    • ^1H NMR shows aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ ~2.0 ppm), and benzylidene proton (δ ~8.0 ppm).
    • ^13C NMR confirms carbonyl carbons (~190 ppm), aromatic carbons, and methyl carbons (~15–20 ppm).
  • Melting Point and Yield : Typical yields range from 80–85%, with melting points consistent with literature values (e.g., 120–180 °C).

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Diazotization + Azo coupling 4-Aminobenzoic acid, NaNO2, phenol, HCl, NaOH Azo derivative ~85 Precursor for thiadiazole ring
2 Cyclization Azo derivative, thiosemicarbazide, POCl3, reflux 1,3,4-Thiadiazole derivative ~80 Key heterocyclic intermediate
3 Condensation Thiadiazole derivative + benzaldehyde, ethanol, reflux Benzylidene-imidazolone final compound ~82 Final target compound

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazolone Core

The imidazolone scaffold is highly modular, with substituents dictating physicochemical and biological properties. Key comparisons include:

Compound Name Substituents at Position 2, 3, and 5 Key Structural Differences
Target Compound 2-Methyl, 3-(5-methyl-1,3,4-thiadiazol-2-yl), 5-benzylidene Reference compound for comparison
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (7f) 2-Methylthio, 3-(4-bromophenyl), 5-(4-methylbenzylidene) Bromophenyl at position 3; methylthio at 2
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one (3a) 2-Methylthio, 5-(benzo[b]thiophen-3-ylmethylene) Thiophene-based arylidene; lacks thiadiazole
2-(2-Nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3f) Thiazolidin-4-one core with thiadiazole and nitrophenyl Thiazolidinone vs. imidazolone core

Key Observations :

  • Thiadiazole vs.
  • Benzylidene vs. Substituted Arylidenes : The unsubstituted benzylidene at position 5 may offer balanced lipophilicity compared to electron-withdrawing (e.g., 4-bromo in 7f ) or bulky (e.g., benzo[b]thiophene in 3a ) groups, affecting membrane permeability.
Physicochemical Properties

Melting points and spectral data provide insights into stability and intermolecular interactions:

Compound Melting Point (°C) Key Spectral Data (1H NMR) Reference
Target Compound Not reported Expected δ 7.2–8.1 (benzylidene H), δ 2.5 (CH3)
7f 218–220 δ 2.32 (benzylidene-CH3), δ 7.53 (phenyl H-2, H-6) [1]
3a 276–278 δ 8.94 (Ar–CH), δ 11.84 (NH) [4]

Analysis : Higher melting points in compounds like 3a correlate with strong intermolecular hydrogen bonding (NH group) and rigid arylidene substituents. The target compound’s lack of NH groups may reduce crystallinity compared to 3a but improve solubility.

Inferences :

  • The benzylidene group may confer antimicrobial properties akin to arylidene-substituted imidazolones in , though substituent electronic effects (e.g., electron-donating vs. withdrawing) modulate efficacy .

Biological Activity

2-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-benzylidene-3,5-dihydro-4H-imidazol-4-one is a compound that integrates the imidazole and thiadiazole moieties, which are known for their diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential in pharmacology based on recent studies and findings.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : 2-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-benzylidene-3,5-dihydro-4H-imidazol-4-one
  • Molecular Formula : C14H14N4OS
  • Molecular Weight : 286.35 g/mol

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in the compound enhances its activity against various pathogens. For instance:

  • Antibacterial Effects : Compounds with similar structures showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundActivity (MIC)Target
2-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-benzylidene32.6 μg/mLE. coli
Itraconazole47.5 μg/mLE. coli

Cytotoxicity and Anticancer Potential

Studies have also investigated the cytotoxic effects of compounds containing the imidazole and thiadiazole rings. For example:

  • The compound has been shown to exhibit cytostatic properties against various cancer cell lines. In vitro studies demonstrated a significant reduction in cell viability in cancer cell lines such as Caco-2 and A549 .
Cell LineIC50 (μM)Reference
Caco-239.8
A54931.9

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules and disrupt cellular processes. The thiadiazole ring is known for its role in inhibiting enzymes critical for microbial growth and cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of compounds similar to 2-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-benzylidene:

  • Anticancer Activity : A study demonstrated that derivatives with a thiadiazole core exhibited potent anticancer activity against multiple tumor cell lines due to their ability to induce apoptosis .
  • Antimicrobial Properties : Another investigation revealed that thiadiazole derivatives displayed enhanced antimicrobial activity compared to standard antibiotics .

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